Phenyl(3,4,5-trimethoxyphenyl)methanol
CAS No.: 6590-62-1
Cat. No.: VC5099407
Molecular Formula: C16H18O4
Molecular Weight: 274.316
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6590-62-1 |
|---|---|
| Molecular Formula | C16H18O4 |
| Molecular Weight | 274.316 |
| IUPAC Name | phenyl-(3,4,5-trimethoxyphenyl)methanol |
| Standard InChI | InChI=1S/C16H18O4/c1-18-13-9-12(10-14(19-2)16(13)20-3)15(17)11-7-5-4-6-8-11/h4-10,15,17H,1-3H3 |
| Standard InChI Key | OZQAVJFCDIQZHZ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(C2=CC=CC=C2)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture and Stereoelectronic Features
The core structure of phenyl(3,4,5-trimethoxyphenyl)methanol consists of two aromatic rings connected by a hydroxymethyl (-CH₂OH) bridge. The 3,4,5-trimethoxyphenyl moiety exhibits a symmetrical substitution pattern, with methoxy groups at the 3, 4, and 5 positions creating a planar, electron-rich aromatic system. This configuration enhances resonance stabilization and polarizability, as evidenced by computational studies . The adjacent phenyl ring lacks substituents, allowing rotational flexibility around the central C-C bond, which has been characterized via X-ray crystallography in related compounds .
Spectroscopic Signatures
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Infrared (IR) Spectroscopy: Strong absorption bands at 3,400–3,200 cm⁻¹ (O-H stretch), 1,640–1,590 cm⁻¹ (C=C aromatic), and 1,250–1,100 cm⁻¹ (C-O methoxy) confirm functional groups .
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Nuclear Magnetic Resonance (NMR):
Computational and Crystallographic Insights
Density functional theory (DFT) calculations reveal a dihedral angle of 67.5° between the two phenyl rings, minimizing steric clashes while preserving conjugation . The methoxy groups adopt a coplanar arrangement with the aromatic ring, facilitating π-π stacking interactions observed in co-crystals with proteins .
Synthetic Methodologies
Conventional Alkylation and Reduction Routes
The compound is typically synthesized via a two-step protocol:
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Friedel-Crafts Alkylation: 3,4,5-Trimethoxybenzaldehyde reacts with benzyl chloride in the presence of AlCl₃ to form phenyl(3,4,5-trimethoxyphenyl)ketone .
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Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄/EtOH) yields the secondary alcohol .
Optimization Parameters
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Yield: 72–85% after purification by silica gel chromatography .
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Reaction Conditions:
Parameter Value Temperature 0–5°C (alkylation) Solvent Dichloromethane Catalyst Loading 10 mol% AlCl₃ Reduction Time 4–6 hours
Green Chemistry Approaches
Recent advances employ microwave-assisted synthesis (150°C, 20 min) and biocatalytic reduction using Saccharomyces cerevisiae to improve atom economy (up to 92%) and reduce waste .
Physicochemical Properties
Thermal and Solubility Profiles
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Solubility:
Solvent Solubility (mg/mL) Water 0.12 Ethanol 48.7 DMSO 112.4
Stability and Reactivity
The compound is stable under ambient conditions but undergoes acid-catalyzed dehydration at >100°C to form styrenyl derivatives. Oxidation with KMnO₄ yields phenyl(3,4,5-trimethoxyphenyl)ketone .
Analytical Characterization Techniques
High-Resolution Mass Spectrometry (HRMS)
Industrial and Regulatory Considerations
Scalability Challenges
Batch inconsistencies arise during large-scale reduction due to exothermicity control. Continuous flow reactors mitigate this issue, improving reproducibility .
Emerging Applications and Future Directions
Materials Science
Incorporation into liquid crystals alters phase transitions (ΔT = 15°C) due to dipole-dipole interactions .
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability by 3.5-fold in murine models .
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